![molecular formula C13H13N3O3 B1436722 Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate CAS No. 1306739-45-6](/img/structure/B1436722.png)
Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Overview
Description
“Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” is a chemical compound with the CAS Number: 1306739-45-6 . It has a molecular weight of 259.26 . The IUPAC name for this compound is methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate .
Synthesis Analysis
The synthesis of pyrimido[1,2-a]benzimidazoles derivatives, which includes “Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate”, can be achieved by cyclocondensation of 2-aminobenzimidazole with isoflavones in MeOH in the presence of 3 equiv of MeONa . This process is accompanied by the opening of the pyran ring followed by cyclocondensation .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-5,8H,6-7H2,1H3,(H,14,15) . The InChI key is AGGOPISJUSEGKN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Scientific Research Applications
“Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” is a chemical compound with the CAS Number: 1306739-45-6 . Its molecular weight is 259.26 .
The compound belongs to the family of benzimidazoles and pyrimidobenzimidazoles. These structures are known to have various biological activities. For instance, benzimidazole derivatives have been synthesized and screened for their various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Pyrimidobenzimidazoles, on the other hand, have been used in the development of antiviral medications. For example, Triazavirin, a medication that protects against infection caused by influenza viruses, ARVI, and tick-borne encephalitis, has been shown to be effective in treating patients with moderate COVID-19 .
- Application : Benzimidazole derivatives have been synthesized and screened for their various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
- Results : The results or outcomes would also depend on the specific derivative and biological activity being studied. However, the wide range of biological activities suggests that benzimidazole derivatives have significant potential in medicinal chemistry .
- Application : DMBI-H is a very successful dopant for n-type organic semiconductors. It is efficient over a large range of polymers and small molecule derivatives .
- Results : The results suggest that DMBI-H is a highly effective dopant for n-type organic semiconductors, offering efficiency over a large range of polymers and small molecule derivatives .
Benzimidazole Derivatives
4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H)
- Application : Benzimidazole derivatives have been synthesized and screened for their various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
- Results : The results or outcomes would also depend on the specific derivative and biological activity being studied. However, the wide range of biological activities suggests that benzimidazole derivatives have significant potential in medicinal chemistry .
- Application : DMBI-H is a very successful dopant for n-type organic semiconductors. It is efficient over a large range of polymers and small molecule derivatives .
- Results : The results suggest that DMBI-H is a highly effective dopant for n-type organic semiconductors, offering efficiency over a large range of polymers and small molecule derivatives .
Benzimidazole Derivatives
4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H)
properties
IUPAC Name |
methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAIJQVNSREMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




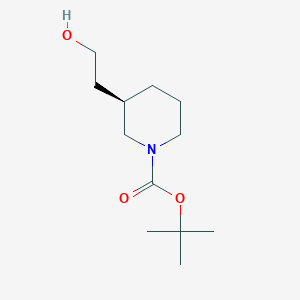


![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)
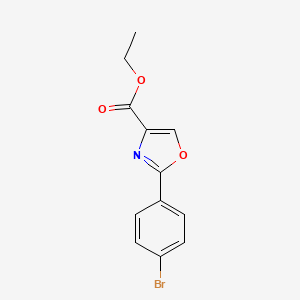
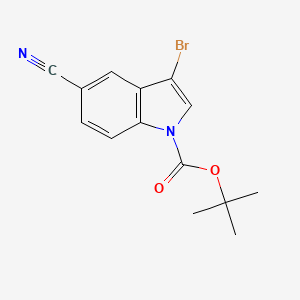

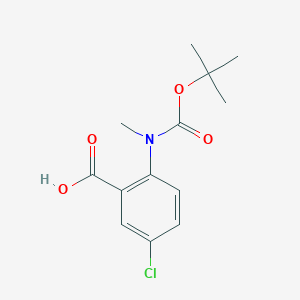
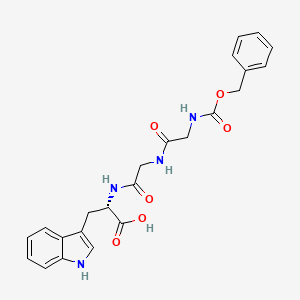

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)
